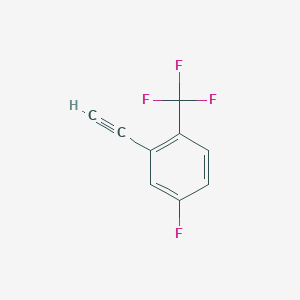

2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-ethynyl-4-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4/c1-2-6-5-7(10)3-4-8(6)9(11,12)13/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFQPPFJRPYXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Spectroscopic Analysis of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene

Prepared by: Gemini, Senior Application Scientist

Abstract

Molecular Structure and Physicochemical Properties

The unique substitution pattern on the benzene ring dictates the molecule's chemical reactivity and its spectral signature. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, primarily through induction. The fluorine atom (-F) is also electron-withdrawing inductively but acts as a weak resonance donor. The ethynyl group (-C≡CH) is weakly deactivating. The interplay of these electronic effects is key to interpreting the spectroscopic data.

Figure 2: A typical workflow for Electron Ionization Mass Spectrometry.

Fragmentation Analysis

The high-energy electron beam in EI-MS will generate a molecular ion ([M]⁺•) which then undergoes fragmentation. The stability of the resulting fragments determines the observed peaks.

-

Molecular Ion (M⁺•) : The molecular ion peak is expected at m/z = 188 . Its intensity may be moderate due to the presence of the relatively labile -CF₃ group.

-

Key Fragmentation Pathways :

-

Loss of Fluorine : A peak at m/z = 169 ([M-F]⁺) can arise from the loss of a fluorine atom from the -CF₃ group.

-

Loss of Trifluoromethyl Radical : The C-C bond between the ring and the -CF₃ group can cleave, leading to a prominent peak at m/z = 119 ([M-CF₃]⁺). This is a very common fragmentation for trifluoromethyl-substituted aromatics.

-

Loss of Acetylene : Fragmentation may involve the loss of C₂H₂ (acetylene), though this is often less favorable than the loss of substituents.

-

Formation of Tropylium-type ions : Rearrangements common to benzene derivatives can occur.

-

Table 5: Predicted Key Fragments in EI-MS

| m/z Value | Proposed Fragment | Comments |

|---|---|---|

| 188 | [C₉H₄F₄]⁺• | Molecular Ion (M⁺•) |

| 169 | [C₉H₄F₃]⁺ | Loss of a fluorine radical (•F) |

| 119 | [C₈H₄F]⁺ | Loss of a trifluoromethyl radical (•CF₃) |

| 99 | [C₇H₄]⁺• | Possible loss of •CF₃ and HF |

Integrated Spectroscopic Validation

No single technique can unambiguously confirm the structure of an unknown compound. True scientific integrity is achieved by integrating the data from all three methods, creating a self-validating system.

Figure 3: The logical workflow for structural validation using integrated spectroscopic data.

This integrated approach ensures trustworthiness. The mass from MS must match the molecular formula. The functional groups identified by IR must be consistent with the fragments and connectivity shown by MS and NMR. Finally, the detailed connectivity map from multi-nuclear NMR must account for every atom in the formula and every functional group identified. Only when all three datasets are in complete agreement can the structure be considered confirmed.

Conclusion

The spectroscopic profile of this compound is rich with characteristic features that enable its unambiguous identification. The ¹H and ¹⁹F NMR spectra provide the most detailed structural information through distinct chemical shifts and complex coupling patterns. The IR spectrum offers rapid confirmation of the critical terminal alkyne and fluoro groups, while mass spectrometry confirms the molecular weight and primary fragmentation pathways. This guide provides a robust predictive framework for researchers, enabling them to confidently identify and characterize this valuable chemical building block in their synthetic and developmental workflows.

References

-

PubChem. 1-Ethynyl-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Ethynyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting Information for "Gold-catalyzed oxidative coupling of arylhydrazines and terminal alkynes for the synthesis of internal alkynes". [Link]

-

Beilstein Journals. Supporting Information for "Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3". [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Alkynes. Chem LibreTexts. [Link]

-

SpectraBase. 1-Ethynyl-4-fluoro-benzene. Wiley-VCH. [Link]

electronic properties of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene

An In-depth Technical Guide to the Electronic Properties of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Fluorinated Scaffolds

The deliberate incorporation of fluorine and trifluoromethyl groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] These modifications can profoundly alter a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1][3] This guide focuses on this compound, a molecule poised at the intersection of several key functional motifs: a reactive ethynyl group, a strongly electron-withdrawing trifluoromethyl group, and a strategically placed fluorine atom on an aromatic core. While direct experimental data for this specific isomer is not extensively published, this document synthesizes known principles of physical organic chemistry and data from closely related analogues to provide a comprehensive analysis of its expected electronic properties and to propose robust methodologies for its empirical characterization.

Molecular Architecture and the Interplay of Electronic Effects

The electronic landscape of this compound is dictated by the synergistic and antagonistic interplay of its three key functional groups on the benzene ring. Understanding these individual contributions is paramount to predicting the molecule's overall reactivity and potential applications.

The Trifluoromethyl Group: A Potent Electron Sink

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent, primarily through a strong negative inductive effect (-I).[1] The high electronegativity of the three fluorine atoms creates a significant partial positive charge on the attached carbon, which in turn withdraws electron density from the aromatic ring.[4] This effect is expected to significantly lower the energy of the molecule's frontier molecular orbitals (HOMO and LUMO) and has a profound impact on the acidity of nearby protons and the overall electron density of the π-system.[5] Furthermore, the -CF3 group is known to enhance the lipophilicity of molecules, a critical parameter for cell membrane permeability in drug candidates.[1][6]

The Ethynyl Group: A Versatile Modulator

The ethynyl (-C≡CH) group is a unique functional moiety with a linear geometry and sp-hybridized carbons.[7] It is weakly electron-withdrawing by induction but can act as a weak π-donor through resonance. The terminal alkyne is also notable for its acidity (pKa ≈ 25), allowing for the formation of acetylides which are valuable intermediates in a variety of coupling reactions.[7] In the context of medicinal chemistry, the ethynyl group has been recognized as a privileged structure, often involved in key binding interactions with therapeutic targets.[8][9][10]

The Fluorine Substituent: A Study in Contrasting Effects

Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I).[4][5] However, due to its lone pairs, it also participates in a positive mesomeric or resonance effect (+M), donating electron density to the aromatic π-system.[5] In many fluorinated aromatics, the inductive effect dominates, leading to a net deactivation of the ring towards electrophilic substitution.[11] The position of the fluorine atom relative to the other substituents in this compound will be critical in determining the precise charge distribution on the ring.

Predicted Electronic Properties and Reactivity

Based on the individual substituent effects, we can project a detailed picture of the electronic characteristics of this compound.

Electron Density Distribution and Electrostatic Potential

The confluence of the potent -I effect of the -CF3 group and the -I effect of the fluorine atom is expected to render the aromatic ring significantly electron-deficient. This effect will be most pronounced at the positions ortho and para to the trifluoromethyl group. The +M effect of the fluorine may slightly counteract this deactivation, particularly at the positions ortho and para to itself. An electrostatic potential map would likely show a large region of positive potential (electron-poor) across the aromatic ring, with the most negative potential localized on the fluorine and the π-system of the ethynyl group.

Frontier Molecular Orbitals and Spectroscopic Properties

The strong electron-withdrawing nature of the substituents will lower the energies of both the HOMO and LUMO. This large HOMO-LUMO gap would suggest high kinetic stability. The UV-Vis absorption spectrum is expected to show a primary absorption band (π→π*) that is blue-shifted compared to less substituted phenylacetylenes due to this stabilization of the frontier orbitals.

Reactivity Profile

-

Ethynyl Group: The terminal alkyne will be the primary site of reactivity. It can undergo a variety of reactions including Sonogashira coupling, click chemistry (azide-alkyne cycloaddition), and hydrofunctionalization. The electron-deficient nature of the aromatic ring may influence the rates of these reactions.

-

Aromatic Ring: The electron-poor nature of the benzene ring will make it highly resistant to electrophilic aromatic substitution. Conversely, it will be activated towards nucleophilic aromatic substitution, particularly at positions activated by the -CF3 and -F groups.

The following table summarizes the key physicochemical properties of a closely related isomer, 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene, which can serve as a reasonable proxy for our target molecule.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₄F₄ | [12] |

| Molecular Weight | 188.12 g/mol | [12] |

| TPSA | 0 Ų | [12] |

| LogP | 2.8258 | [12] |

| Hydrogen Bond Acceptors | 0 | [12] |

| Hydrogen Bond Donors | 0 | [12] |

| Rotatable Bonds | 0 | [12] |

Potential Applications in Drug Discovery and Materials Science

The unique electronic and structural features of this compound make it an attractive building block for several advanced applications.

-

Medicinal Chemistry: The trifluoromethyl group can enhance metabolic stability and cell permeability, while the ethynyl group can serve as a versatile handle for attaching the molecule to other pharmacophores or for covalent modification of target proteins.[6][8] The overall scaffold could be explored for the development of kinase inhibitors, receptor antagonists, or other therapeutic agents.[9]

-

Materials Science: The rigid, linear nature of the ethynyl group, combined with the high thermal and chemical resistance often imparted by fluorination, makes this molecule a candidate for the synthesis of advanced polymers and organic electronic materials.[6]

Experimental and Computational Characterization Workflow

To empirically validate the predicted , a systematic experimental and computational workflow is proposed.

Synthesis

A plausible synthetic route would involve the Sonogashira coupling of a suitable protected acetylene with a dihalogenated trifluoromethylbenzene precursor, followed by deprotection. The precise starting materials would depend on commercial availability and the desired regiochemistry.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Will provide the definitive structural confirmation and offer insights into the electron density distribution through chemical shift analysis.

-

FTIR Spectroscopy: Will confirm the presence of the key functional groups, particularly the characteristic C≡C and C-H stretches of the terminal alkyne.

-

UV-Vis Spectroscopy: Will determine the electronic absorption properties and provide an empirical measure of the HOMO-LUMO gap.

Computational Modeling

Density Functional Theory (DFT) calculations are an indispensable tool for elucidating the electronic structure of novel molecules.

Caption: A standard workflow for the computational characterization of the target molecule.

Conclusion

This compound represents a fascinating molecular scaffold with a rich and complex electronic profile. The powerful electron-withdrawing properties of the trifluoromethyl and fluoro substituents, modulated by the versatile ethynyl group, create a platform for the development of novel therapeutics and advanced materials. While this guide provides a robust theoretical framework, the proposed experimental and computational workflows are essential for unlocking the full potential of this and related molecules. The continued exploration of such fluorinated building blocks will undoubtedly push the boundaries of what is possible in chemical design.

References

-

Mertens, L. A., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. [Link]

-

4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. PubChem. [Link]

-

1-Ethynyl-4-(trifluoromethyl)benzene. PubChem. [Link]

-

Acetylene Group, Friend or Foe in Medicinal Chemistry. ACS Publications. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. ACS Publications. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PubMed Central. [Link]

- Synthetic method of 1,2, 4-trifluorobenzene.

-

Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. [Link]

-

Application of trifluoromethyl group substituted drug molecules. ResearchGate. [Link]

-

Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Ben-Gurion University Research Portal. [Link]

-

The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). [Link]

-

Acetylene Group, Friend or Foe in Medicinal Chemistry. ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Supporting Information for - The Royal Society of Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

-

Acetylene Group, Friend or Foe in Medicinal Chemistry. Semantic Scholar. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange. [Link]

-

DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PubMed Central. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chemscene.com [chemscene.com]

thermochemical data for 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene

An In-depth Technical Guide to the Thermochemical Properties of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene

Introduction

This compound (CAS No. 1263377-27-0) is a highly functionalized aromatic compound with significant potential in the fields of medicinal chemistry, materials science, and synthetic chemistry.[1] The unique combination of an ethynyl group, a fluorine atom, and a trifluoromethyl group on a benzene ring imparts distinct electronic and steric properties, making it an attractive building block for novel pharmaceuticals and advanced polymers. The ethynyl group serves as a versatile handle for coupling reactions, the fluorine atom can modulate metabolic stability and binding interactions, and the trifluoromethyl group often enhances lipophilicity and metabolic resistance.

Understanding the thermochemical properties of this molecule is paramount for its safe handling, process scale-up, and for predicting its reactivity and stability. Thermochemical data, such as the enthalpy of formation, heat capacity, and entropy, are critical inputs for reaction modeling, safety assessments, and computational drug design.

This guide provides a comprehensive overview of the known properties of this compound, outlines the established methodologies for determining its thermochemical data, and contextualizes its expected properties based on closely related analogs. As direct experimental thermochemical data for this specific compound is not extensively available in peer-reviewed literature, this document emphasizes the predictive power of structure-property relationships and details the authoritative experimental and computational workflows required to obtain these crucial parameters.

Molecular Structure and Known Physical Properties

The foundational step in any thermochemical analysis is a clear understanding of the molecule's structure and fundamental physical characteristics.

| Property | Value | Source |

| CAS Number | 1263377-27-0 | [1] |

| Molecular Formula | C₉H₄F₄ | [1] |

| Molecular Weight | 188.12 g/mol | [1] |

| SMILES Code | FC(C1=CC=C(F)C(C#C)=C1)(F)F | [1] |

While specific experimental thermochemical data is sparse, the physical properties of its isomers and related compounds offer valuable insights.

The Thermochemical Data Landscape: A Comparative Analysis

To build a predictive understanding of this compound, we must examine the thermochemical data of its structural isomers and analogs. The placement of the functional groups significantly influences the molecule's stability and energy.

| Compound | CAS Number | Molecular Formula | Key Thermochemical/Physical Data |

| 1-Ethynyl-2-(trifluoromethyl)benzene | 704-41-6 | C₉H₅F₃ | Molecular Weight: 170.13 g/mol .[2] Computed properties available on PubChem.[2] |

| 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7 | C₉H₅F₃ | Boiling Point: 78-80 °C at 2 mmHg.[3] Density: 1.043 g/mL at 25 °C.[3] |

| 1-Fluoro-4-(trifluoromethyl)benzene | 402-44-8 | C₇H₄F₄ | ΔfH°gas : -755.94 kJ/mol (Joback method).[4] Cp,gas : 174.38 J/mol·K at 385.07 K (Joback method).[4] ΔvapH° : 29.55 kJ/mol (Joback method).[4] |

| (Trifluoromethyl)benzene | 98-08-8 | C₇H₅F₃ | ΔfH°gas : -581.03 kJ/mol.[5] ΔfH°liquid : -620.45 kJ/mol.[5] Cp,liquid : 188.45 J/mol·K at 298.15 K.[5] |

| 1-Ethynyl-4-fluorobenzene | 766-98-3 | C₈H₅F | Molecular Weight: 120.12 g/mol . Computed properties available on PubChem. |

This comparative data illustrates the energetic contributions of the individual functional groups. For instance, the significant negative enthalpy of formation for fluorinated benzenes highlights the stabilizing effect of fluorine substitution.[4][5]

Methodologies for Thermochemical Data Determination

The absence of published data necessitates a clear roadmap for its acquisition. The following sections detail the gold-standard experimental and computational protocols.

Experimental Determination

A. Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data, representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this is most accurately determined via combustion calorimetry.

Experimental Workflow: Oxygen Bomb Calorimetry

Caption: DSC workflow for heat capacity determination.

Protocol:

-

A baseline measurement is performed with empty, hermetically sealed aluminum pans.

-

A second run is performed with a sapphire standard of known heat capacity.

-

The sample is hermetically sealed in a pan and subjected to the same temperature program.

-

The heat capacity of the sample is calculated by comparing the heat flow signals of the three runs.

Computational Prediction

In the absence of experimental data, high-level quantum chemical calculations provide reliable estimates of thermochemical properties.

Computational Workflow: Ab Initio Thermochemistry

Caption: Computational workflow for thermochemical data.

Protocol:

-

Structure Optimization: The 3D structure of the molecule is optimized using a density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set to find its lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to obtain vibrational frequencies and to confirm that the optimized structure is a true minimum on the potential energy surface.

-

High-Accuracy Energy Calculation: A more accurate single-point energy calculation is performed using a high-level composite method such as G4 or CBS-QB3. These methods are designed to approximate the results of very high-level coupled-cluster calculations.

-

Thermochemical Analysis: The results from the frequency and high-accuracy energy calculations are used to derive the standard enthalpy of formation, heat capacity, and entropy using statistical mechanics principles.

Structure-Property Relationships and Predicted Behavior

The thermochemical properties of this compound are a composite of the contributions from its functional groups:

-

Trifluoromethyl (-CF₃) Group: This is a strongly electron-withdrawing group that generally increases the thermodynamic stability of the aromatic ring. As seen with (Trifluoromethyl)benzene (ΔfH°gas = -581.03 kJ/mol), its presence significantly lowers the enthalpy of formation compared to unsubstituted benzene (ΔfH°gas = +82.9 kJ/mol). [5]* Fluoro (-F) Group: Fluorine substitution also enhances stability. The effect of fluorination on the thermochemistry of benzene derivatives has been extensively studied. [6]* Ethynyl (-C≡CH) Group: The C≡C triple bond introduces significant strain and unsaturation, which increases the enthalpy of formation (makes it less negative or more positive). This group is a site of high reactivity.

Predicted Thermochemical Profile:

-

Enthalpy of Formation (ΔfH°): We predict a significantly negative enthalpy of formation due to the stabilizing effects of the -CF₃ and -F groups. However, it will likely be less negative than that of 1-Fluoro-4-(trifluoromethyl)benzene (-755.94 kJ/mol) due to the destabilizing, high-energy ethynyl group. [4]* Heat Capacity (Cp): The molecule's heat capacity will be a sum of translational, rotational, and vibrational contributions. With 17 atoms, it will have a considerable number of vibrational modes, leading to a relatively high heat capacity that increases with temperature.

-

Reactivity and Stability: The molecule is expected to be thermodynamically stable at standard conditions but may be kinetically reactive at the ethynyl group. The trifluoromethyl group enhances the chemical stability of the molecule. [7]Thermal decomposition is a critical parameter to determine experimentally, as highly energetic functional groups can pose safety risks at elevated temperatures. [8]

Conclusion and Future Work

This compound is a molecule of significant synthetic interest. While a complete, experimentally validated thermochemical dataset is not yet available, this guide establishes a clear framework for its determination. Through comparative analysis with related compounds, we predict a thermodynamically stable molecule with a highly negative enthalpy of formation, tempered by the energetic contribution of the ethynyl moiety.

The immediate priority for future work is the experimental determination of the enthalpy of formation via combustion calorimetry and the heat capacity as a function of temperature using DSC. These empirical results will serve as crucial benchmarks for validating and refining computational models, ultimately enabling the safe and efficient application of this versatile chemical building block in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4348295, 1-Ethynyl-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-(trifluoromethyl)- (CAS 402-44-8). Retrieved from [Link]

- da Silva, M. A. V. R., & Minas da Piedade, M. E. (2010). The Energetics of Aromatic Hydrocarbons: An Experimental Thermochemical Perspective. Chemical Reviews, 110(9), 5458-5518.

-

ACS Publications. (n.d.). The Energetics of Aromatic Hydrocarbons: An Experimental Thermochemical Perspective. Retrieved from [Link]

- González, J. A., & de la Fuente, I. G. (2024). Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon. arXiv preprint arXiv:2409.12664.

-

ResearchGate. (2024). (PDF) Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53434639, 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Benzene and its fluorinated derivatives. Retrieved from [Link]

-

AIP Publishing. (2008). Critically Evaluated Thermochemical Properties of Polycyclic Aromatic Hydrocarbons. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

- Krygowski, T. M., & Cyranski, M. K. (2001). Aromaticity Concepts Derived from Experiments. Molecules, 6(3), 194-211.

-

MDPI. (2023). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Retrieved from [Link]

-

NIST. (n.d.). Organometallic Thermochemistry Database. Retrieved from [Link]

- Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742-1747.

-

Cheméo. (n.d.). Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4100856, 1-Ethynyl-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522627, 1-Ethynyl-4-fluorobenzene. Retrieved from [Link]

Sources

- 1. 1263377-27-0|2-Ethynyl-1-fluoro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 2. 1-Ethynyl-2-(trifluoromethyl)benzene | C9H5F3 | CID 4100856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4'-TRIFLUOROMETHYLPHENYL ACETYLENE | 705-31-7 [chemicalbook.com]

- 4. Benzene, 1-fluoro-4-(trifluoromethyl)- (CAS 402-44-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, specifically utilizing the electron-deficient alkyne, 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene. This powerful click chemistry reaction enables the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are significant scaffolds in medicinal chemistry and drug discovery. This document outlines the reaction mechanism, provides field-proven experimental protocols, and discusses the critical parameters for successful execution, tailored for professionals in pharmaceutical and biotechnology research.

Introduction: The Strategic Advantage of Fluorinated Triazoles in Drug Discovery

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," offering a highly reliable and versatile method for forging covalent connections between molecular building blocks.[1][2] Its broad functional group tolerance, mild reaction conditions, and high yields make it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][3][4] The resulting 1,2,3-triazole core is not merely a linker but a valuable pharmacophore, known for its metabolic stability and ability to engage in hydrogen bonding.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[5][6] The subject of this guide, this compound, is a prime example of a fluorinated building block that introduces two distinct fluorine moieties: a trifluoromethyl group and a fluoro group. These electron-withdrawing groups significantly influence the electronic properties of the alkyne, which in turn impacts the kinetics and outcome of the CuAAC reaction. Understanding how to effectively employ such activated alkynes is crucial for the synthesis of novel, high-value pharmaceutical compounds.

Mechanistic Insights: The Copper Catalytic Cycle

The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst.[1][7] While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields a mixture of regioisomers, the copper-catalyzed variant is highly regioselective for the 1,4-disubstituted product and proceeds at a significantly accelerated rate.[7][8]

The currently accepted mechanism involves the following key steps:

-

Formation of Copper(I) Acetylide: The catalytically active Cu(I) species is generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate, or by using a Cu(I) salt directly.[7][8] This Cu(I) ion then coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper(I) acetylide intermediate.[1]

-

Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide intermediate.

-

Cyclization: A six-membered copper metallacycle is formed.[7]

-

Ring Contraction and Protonolysis: The metallacycle rearranges and undergoes protonolysis to yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, closing the catalytic cycle.[7]

The presence of electron-withdrawing groups on the alkyne, as in this compound, can influence the rate of the reaction. While some reports suggest that electron-poor alkynes may react slightly slower than their electron-rich counterparts, the reaction remains highly efficient.[9]

Experimental Design & Protocols

Materials and Reagents

| Reagent | Grade | Supplier | Comments |

| This compound | ≥97% | Commercially Available | Store under inert gas, refrigerated. |

| Azide coupling partner | ≥95% | Various | Dependent on desired final product. |

| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | ACS Reagent | Standard Supplier | |

| Sodium L-ascorbate | ≥99% | Standard Supplier | Freshly prepared solutions are recommended. |

| Tris(benzyltriazolylmethyl)amine (TBTA) | ≥97% | Standard Supplier | Optional but recommended ligand. |

| Solvents (e.g., t-BuOH/H₂O, DMF, DMSO) | Anhydrous/HPLC Grade | Standard Supplier | Choice depends on substrate solubility. |

General Protocol for CuAAC with this compound

This protocol provides a robust starting point for the CuAAC reaction. Optimization of solvent, temperature, and catalyst loading may be necessary for specific substrates.

Step 1: Reagent Preparation

-

Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

-

If using a ligand, prepare a 100 mM stock solution of TBTA in DMSO or another suitable organic solvent.

Step 2: Reaction Setup

-

In a suitable reaction vessel, dissolve the azide (1.0 equiv.) and this compound (1.0-1.2 equiv.) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and H₂O).

-

If using a ligand, add TBTA (0.05-0.1 equiv.).

-

Add the CuSO₄ solution (0.01-0.05 equiv.).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 equiv.).

Step 3: Reaction Monitoring

-

The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the limiting reagent.

-

Reactions are typically complete within 1-24 hours at room temperature. Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary.

Step 4: Work-up and Purification

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Key Considerations and Field-Proven Insights

-

Catalyst System: The use of a Cu(II) salt with a reducing agent like sodium ascorbate is a common and convenient method for generating the active Cu(I) catalyst in situ.[8] This approach also helps to prevent the oxidative homocoupling of the alkyne, a common side reaction.[1]

-

Ligands: While the reaction can proceed without a ligand, the use of a copper-coordinating ligand such as TBTA is highly recommended, especially in aqueous solvent systems.[1] Ligands accelerate the reaction and protect the Cu(I) from oxidation and disproportionation.[8]

-

Solvent Choice: The choice of solvent is critical and depends on the solubility of the reactants. A mixture of water and a miscible organic solvent like t-butanol, DMSO, or DMF is often effective.[8]

-

Stoichiometry: A slight excess of one of the reactants (typically the less expensive or more readily available one) can be used to drive the reaction to completion.

-

Oxygen Sensitivity: The active Cu(I) catalyst can be oxidized by atmospheric oxygen. While the use of sodium ascorbate mitigates this, for sensitive substrates or low reactant concentrations, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility and yield.

Visualization of the CuAAC Workflow

The following diagram illustrates the general workflow for the copper-catalyzed azide-alkyne cycloaddition.

Caption: General workflow for a CuAAC reaction.

The catalytic cycle of the CuAAC reaction is depicted below, highlighting the key intermediates.

Caption: Simplified catalytic cycle of CuAAC.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition with this compound provides a powerful and reliable method for the synthesis of novel fluorinated 1,2,3-triazoles. By understanding the underlying mechanism and adhering to the optimized protocols outlined in this guide, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and chemical biology. The strategic incorporation of fluorine via this building block offers a promising avenue for the development of next-generation therapeutics with enhanced pharmacological profiles.

References

-

Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1254-1265. Available from: [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

-

Pérez-Gálan, P., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035–2049. Available from: [Link]

-

Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]

-

Wang, Y., et al. (2017). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 22(10), 1699. Available from: [Link]

-

Krasavin, M., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6599. Available from: [Link]

-

ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available from: [Link]

-

Li, W., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(2), 155-168. Available from: [Link]

-

Rivas, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(16), 3737. Available from: [Link]

-

ResearchGate. Azide–Alkyne Cycloaddition (CuAAC) in Alkane Solvents Catalyzed by Fluorinated NHC Copper(I) Complex. Available from: [Link]

-

Díez-González, S. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 12(9), 1387-1398. Available from: [Link]

-

Pretze, M., et al. (2014). 18F-Labeling Using Click Cycloadditions. BioMed Research International, 2014, 813094. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available from: [Link]

-

Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Available from: [Link]

-

Singh, S., et al. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3123-3132. Available from: [Link]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. ajrconline.org [ajrconline.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene Derivatives

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling to a specific class of substrates: 2-ethynyl-4-fluoro-1-(trifluoromethyl)benzene derivatives. These molecules, bearing a unique combination of electron-withdrawing and reactive functional groups, present both opportunities and challenges in synthetic chemistry.

The trifluoromethyl group, a common motif in pharmacologically active compounds, imparts unique properties such as increased metabolic stability and lipophilicity. The fluoro substituent further modulates the electronic properties of the aromatic ring. The ethynyl group, a versatile handle for further synthetic transformations, adds another layer of complexity to the cross-coupling reaction. This guide will provide a comprehensive overview of the reaction, from its mechanistic underpinnings to detailed experimental protocols, empowering researchers to successfully employ the Suzuki-Miyaura coupling for the synthesis of novel derivatives based on this scaffold.

Mechanistic Considerations in the Context of Substituted Benzenes

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[4][5][6] Understanding this mechanism is crucial for optimizing reaction conditions, especially when dealing with complex substrates.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the aryl electrophile. For this compound derivatives, the strong electron-withdrawing nature of the trifluoromethyl and fluoro groups accelerates this step.[2][4]

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid or its ester by forming a more nucleophilic borate species.[1][5][7]

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4][5]

The presence of the ethynyl group requires careful consideration. While the primary goal is the cross-coupling at the aryl halide/triflate position, the terminal alkyne (if present) could potentially undergo a competing Sonogashira-type coupling. Therefore, the choice of catalyst, ligands, and reaction conditions is critical to ensure selectivity.

Caption: Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Key Experimental Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound derivatives hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligands

The choice of the palladium source and the supporting ligand is paramount for achieving high catalytic activity and selectivity.

-

Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[1][8] For challenging couplings, pre-formed palladium-ligand complexes can also be advantageous.

-

Ligands: The electron-deficient nature of the aryl halide suggests that electron-rich and bulky phosphine ligands will be beneficial.[2][9] These ligands promote oxidative addition and stabilize the active Pd(0) species. Recommended ligands for initial screening include:

Boronic Acid/Ester Coupling Partner

A wide variety of aryl-, heteroaryl-, and vinyl-boronic acids and their corresponding esters can be used. Potassium trifluoroborate salts are also excellent coupling partners, often exhibiting enhanced stability and reactivity.[10]

Base

The base plays a crucial role in the transmetalation step by activating the boronic acid.[5][7] The choice of base can significantly impact the reaction rate and yield. Common bases include:

-

Inorganic Carbonates: K₂CO₃, Cs₂CO₃, Na₂CO₃

-

Phosphates: K₃PO₄[5]

-

Hydroxides: NaOH, KOH

For sensitive substrates, milder bases like K₃PO₄ or CsF are often preferred. The use of aqueous base solutions is common, but anhydrous conditions with bases like KF can also be effective.

Solvent System

The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is frequently employed.

-

Ethers: Dioxane, THF, DME[12]

-

Aromatic Hydrocarbons: Toluene

-

Alcohols: Isopropanol, Ethanol (often in combination with other solvents)

-

Amides: DMF, DMAc (use with caution, as they can decompose at high temperatures)

The choice of solvent can influence the solubility of the base and the overall reaction kinetics.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound derivatives. Optimization of the reaction conditions is highly recommended for each specific substrate combination.

Caption: Figure 2: General experimental workflow.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound derivative (1.0 eq)

-

Boronic acid or ester (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Ligand (e.g., SPhos, 2-6 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

-

Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound derivative, the boronic acid or ester, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent via syringe.

-

In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent.

-

Add the catalyst/ligand solution to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the progress of the reaction by TLC, GC, or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation and Optimization

Systematic optimization of the reaction parameters is crucial for achieving high yields and purity. The following tables provide a template for organizing and comparing experimental data.

Table 1: Screening of Catalysts and Ligands

| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |

| 1 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | |

| 2 | Pd(OAc)₂ (3.0) | P(t-Bu)₃ (6.0) | |

| 3 | Pd(PPh₃)₄ (5.0) | - | |

| 4 | ... | ... |

Table 2: Screening of Bases and Solvents

| Entry | Base (eq) | Solvent (v/v) | Yield (%) |

| 1 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | |

| 2 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | |

| 3 | CsF (2.0) | THF (anhydrous) | |

| 4 | ... | ... |

Troubleshooting and Key Considerations

-

Low Yields:

-

Ensure all reagents and solvents are pure and dry (if using anhydrous conditions).

-

Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.

-

Screen different catalyst/ligand combinations, as well as bases and solvents.

-

Increase the reaction temperature or time.

-

-

Side Reactions:

-

Homocoupling of Boronic Acid: Use a slight excess of the boronic acid, but avoid a large excess.

-

Protodeborylation: This can be an issue with some heteroaryl boronic acids.[4] Using anhydrous conditions and a fluoride base (e.g., KF) can sometimes mitigate this.

-

Sonogashira-type Coupling: If the ethynyl group is terminal, ensure the palladium catalyst and conditions are selective for the C-X bond activation. The use of phosphine ligands typically favors the Suzuki pathway.

-

-

Purification Challenges:

-

Residual palladium can often be removed by filtration through a pad of celite or by treatment with a palladium scavenger.

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of derivatives of this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivity. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful application of this powerful transformation in the synthesis of novel and potentially bioactive molecules. The versatility of the Suzuki-Miyaura coupling, combined with the unique properties of the trifluoromethyl and ethynyl-substituted scaffold, opens up a vast chemical space for exploration in drug discovery and materials science.

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

-

ACS Publications. A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates | The Journal of Organic Chemistry. [Link]

-

Sciforum. From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes Christian Burmester, Kodai. [Link]

-

ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. [Link]

-

ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin.. [https://www.researchgate.net/publication/236904604_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)

-

ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.. [Link]

-

Sci-Hub. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. [Link]

-

PubMed. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]

-

MDPI. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

Beilstein Journals. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Link]

-

wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF. [Link]

-

ACS Publications. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | Journal of the American Chemical Society. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wwjmrd.com [wwjmrd.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sciforum.net [sciforum.net]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Optimized Heck Reaction Conditions for 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene

Abstract

This document provides a comprehensive guide for performing the Heck reaction with 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene, a substrate of significant interest in pharmaceutical and materials science research. The presence of strong electron-withdrawing groups (trifluoromethyl and fluoro) on the aromatic ring presents unique challenges that necessitate careful optimization of reaction conditions. This application note details the mechanistic considerations, selection of catalysts, ligands, bases, and solvents, and provides a robust, step-by-step protocol for the successful execution of this valuable C-C bond-forming reaction.

Introduction: The Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between unsaturated halides (or triflates) and alkenes.[1] Its discovery, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's high functional group tolerance and stereoselectivity, typically favoring the trans isomer, make it a valuable tool in organic synthesis.[2] This guide focuses on the application of the Heck reaction to this compound, a substrate featuring a highly electron-deficient aromatic ring.

Mechanistic Insights: The Heck Catalytic Cycle

A thorough understanding of the Heck catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:[1]

-

Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a Pd(II) precursor, such as palladium(II) acetate (Pd(OAc)₂).[3]

-

Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II) complex.[1][4]

-

Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-Ar bond. This step forms the new carbon-carbon bond.[4]

-

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[1]

-

Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst.[3]

Figure 2: A step-by-step workflow for the Heck reaction protocol.

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

-

Seal the tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and tri(tert-butyl)phosphine (0.04 mmol, 4 mol%) in anhydrous DMF (5 mL).

-

Using a syringe, add the catalyst solution to the Schlenk tube.

-

Place the Schlenk tube in a preheated heating block or oil bath and stir the reaction mixture at 100-120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide

| Observation | Potential Cause | Recommended Solution |

| No or low conversion | Inactive catalyst | Ensure reagents and solvent are anhydrous. Use fresh, high-quality palladium precursor and ligand. |

| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |

| Poor ligand choice | Screen alternative ligands, such as other bulky phosphines or N-heterocyclic carbenes. | |

| Formation of side products (e.g., homocoupling) | Catalyst decomposition | Lower the reaction temperature. Ensure a strictly inert atmosphere. |

| Incorrect stoichiometry | Re-verify the molar ratios of your reactants. | |

| Reductive Heck product formation | Varies with base, temperature, and solvent. [5] | Modify the reaction conditions, such as changing the base or solvent. [5] |

Conclusion

The Heck reaction of this compound is a highly valuable transformation for the synthesis of complex, fluorinated molecules. By carefully selecting the catalyst system, base, and solvent, and by adhering to a robust experimental protocol, researchers can achieve high yields of the desired cross-coupled products. The information and procedures outlined in this application note provide a solid foundation for the successful implementation of this reaction in a variety of research and development settings.

References

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

-

MDPI. (2018). Heck Reaction—State of the Art. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

-

MDPI. (2016). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

-

National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

-

Sathee Jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis and Characterization of Poly(2-ethynyl-4-fluoro-1-(trifluoromethyl)benzene)

Introduction: The Promise of Fluorinated Polyacetylenes

Substituted polyacetylenes, in general, are a fascinating class of polymers due to their conjugated backbone, which can lead to interesting optical and electronic properties.[4] The synthesis of these materials is often achieved through transition metal-catalyzed polymerization of acetylene monomers.[4] Among the various catalytic systems, rhodium(I) complexes have emerged as particularly effective for the polymerization of substituted acetylenes, often proceeding in a controlled manner to yield polymers with well-defined structures.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of a novel fluorinated polymer, poly(2-ethynyl-4-fluoro-1-(trifluoromethyl)benzene). We will detail the synthesis of the monomer, this compound, followed by a robust protocol for its polymerization using a rhodium(I)-based catalyst. Furthermore, we will outline the key characterization techniques to validate the structure and properties of the resulting polymer.

Monomer Synthesis: this compound

The synthesis of the monomer is a critical first step. A reliable and efficient method to prepare this compound is through a two-step process commencing with a Sonogashira cross-coupling reaction, followed by the deprotection of a silyl-protected alkyne. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5]

Workflow for Monomer Synthesis

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-fluoro-1-(trifluoromethyl)benzene (Sonogashira Coupling)

Rationale: This protocol utilizes a palladium-copper co-catalyzed Sonogashira coupling. Palladium is the primary catalyst for the cross-coupling, while copper(I) acts as a co-catalyst to facilitate the reaction with the terminal alkyne. Triethylamine (Et₃N) serves as the base to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.

| Reagent/Solvent | Molar Equivalent | Purpose |

| 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | 1.0 | Aryl halide substrate |

| Trimethylsilylacetylene | 1.2 | Alkyne coupling partner |

| Pd(PPh₃)₂Cl₂ | 0.02 | Palladium catalyst |

| CuI | 0.04 | Copper(I) co-catalyst |

| Triethylamine (Et₃N) | 3.0 | Base and solvent |

| Toluene | - | Co-solvent |

Step-by-Step Methodology:

-

To a dry, argon-purged Schlenk flask, add 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene and anhydrous triethylamine via syringe.

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 70 °C and stir under an argon atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Protocol 2: Synthesis of this compound (Deprotection)

Rationale: The trimethylsilyl (TMS) protecting group is readily cleaved under mild basic conditions. Potassium carbonate in methanol is a common and effective method for this transformation.[1]

| Reagent/Solvent | Molar Equivalent | Purpose |

| 2-((Trimethylsilyl)ethynyl)-4-fluoro-1-(trifluoromethyl)benzene | 1.0 | Silyl-protected alkyne |

| Potassium Carbonate (K₂CO₃) | 1.5 | Base for deprotection |

| Methanol | - | Solvent |

| Dichloromethane | - | Extraction solvent |

Step-by-Step Methodology:

-

Dissolve 2-((trimethylsilyl)ethynyl)-4-fluoro-1-(trifluoromethyl)benzene (1.0 eq) in methanol in a round-bottom flask.

-

Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final monomer, this compound.

Polymerization of this compound

The polymerization of substituted phenylacetylenes can be achieved using various transition metal catalysts. Rhodium(I) complexes are particularly well-suited for this purpose, often yielding high molecular weight polymers with a high degree of stereoregularity (cis-transoidal).[4][6]

Workflow for Rhodium-Catalyzed Polymerization

Caption: Workflow for the polymerization of the fluorinated monomer.

Protocol 3: Rhodium-Catalyzed Polymerization

Rationale: A common and effective catalyst for the polymerization of phenylacetylenes is the rhodium(I) complex, chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) or its norbornadiene analogue ([Rh(nbd)Cl]₂), often in the presence of a co-catalyst like triethylamine.[6] The polymerization proceeds via a coordination-insertion mechanism. Tetrahydrofuran (THF) is a suitable solvent for this reaction.

| Component | Concentration/Ratio | Purpose |

| This compound | [Monomer] = 0.1 - 0.5 M | Monomer |

| [Rh(nbd)Cl]₂ | [Monomer]/[Rh] = 100-200 | Catalyst precursor |

| Triethylamine (Et₃N) | [Et₃N]/[Rh] = 10-20 | Co-catalyst/base |

| Tetrahydrofuran (THF) | - | Solvent |

Step-by-Step Methodology:

-

In a glovebox or under an inert atmosphere, prepare a stock solution of the rhodium catalyst, [Rh(nbd)Cl]₂, in anhydrous THF.

-

In a separate, dry Schlenk flask, dissolve the monomer, this compound, in anhydrous THF.

-

Add the required amount of triethylamine to the monomer solution.

-

Initiate the polymerization by adding the rhodium catalyst stock solution to the stirred monomer solution at room temperature.

-

Allow the reaction to proceed for 12-24 hours. The solution will likely become more viscous as the polymer forms.

-

Quench the polymerization by adding a small amount of methanol.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum to a constant weight.

Characterization of Poly(this compound)

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The disappearance of the acetylenic proton signal (typically around 3-4 ppm) and the appearance of broad signals in the aromatic and vinylic regions are indicative of successful polymerization.

-

¹³C NMR: The presence of signals corresponding to the polymer backbone carbons will confirm the polymeric structure.

-

¹⁹F NMR: This is a crucial technique for fluorinated polymers. The spectrum should show signals corresponding to the fluorine atom on the phenyl ring and the trifluoromethyl group, providing further structural confirmation.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight (Mn and Mw) and the polydispersity index (PDI = Mw/Mn) of the polymer. A monomodal and relatively narrow PDI is often indicative of a well-controlled polymerization.[7]

| Parameter | Expected Outcome |

| Number-average molecular weight (Mn) | Dependent on [Monomer]/[Catalyst] ratio |

| Weight-average molecular weight (Mw) | Dependent on polymerization conditions |

| Polydispersity Index (PDI) | Typically between 1.5 and 2.5 for this type of polymerization |

Application Notes: Potential Properties and Applications

The unique combination of a conjugated polyacetylene backbone and fluorine substitution is expected to impart a range of desirable properties to poly(this compound).

-

Hydrophobicity and Low Surface Energy: Fluorinated polymers are characteristically hydrophobic and have low surface energies, making them suitable for applications requiring water repellency and anti-fouling properties.

-

Gas Permeability: Substituted polyacetylenes often exhibit high gas permeability, a property that could be valuable for membrane-based gas separation applications.

-

Optical and Electronic Properties: The conjugated backbone of polyacetylenes gives rise to interesting optical and electronic properties. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can be expected to influence the polymer's electronic band gap and charge transport characteristics, making it a candidate for investigation in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[4]

References

-

Correia, V. G., et al. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 13(21), 3699. [Link]

-

Lin, H.-T., et al. (2021). Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. Polymers, 13(20), 3538. [Link]

-

Nagai, K., et al. (2018). Metathesis polymerization of monomers containing two diphenylacetylene units: synthesis and properties of poly(diphenylacetylene)s bearing diphenylacetylene units on the side chain. Polymer Chemistry, 9(33), 4373-4380. [Link]

-

Angoy, M., et al. (2022). Polymerization of phenylacetylene catalyzed by rhodium(i) complexes with N-functionalized N-heterocyclic carbene ligands. Polymer Chemistry, 13(11), 1567-1579. [Link]

-

Hsiao, Y.-S., et al. (2018). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. (2017). National Institutes of Health. [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

-

Glaser, M., et al. (2013). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Chemistry – An Asian Journal, 8(10), 2451-2462. [Link]

-

Al-Harrasi, A., & Csuk, R. (2011). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2011(24), 4539-4542. [Link]

-

Tabata, M., & Sanda, F. (2003). Rhodium-Catalyzed Phenylacetylene Polymerization in Compressed Carbon Dioxide. Macromolecules, 36(22), 8193-8195. [Link]

-

Misumi, Y., & Masuda, T. (2001). Living Polymerization of Phenylacetylene by Novel Rhodium Catalysts. Quantitative Initiation and Introduction of Functional Groups at the Initiating Chain End. Macromolecules, 34(26), 9119-9124. [Link]

-

Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]

-

Puértolas, B., et al. (2019). Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. Dalton Transactions, 48(30), 11396-11406. [Link]

-

American Chemistry Council. (n.d.). Fluoropolymers vs. Side-Chain Fluorinated Polymers. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Metal-Catalyzed C-H Activation of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene

Introduction: Unlocking a Privileged Scaffold

The confluence of fluorine, trifluoromethyl, and ethynyl functionalities within a single aromatic scaffold, as seen in 2-ethynyl-4-fluoro-1-(trifluoromethyl)benzene, presents a molecule of significant interest for the pharmaceutical and materials science sectors. The trifluoromethyl group enhances metabolic stability and lipophilicity, the fluorine atom modulates electronic properties and binding interactions, and the ethynyl group serves as a versatile handle for further chemical elaboration.

Direct C-H activation offers a paradigm shift from traditional cross-coupling methods, which necessitate pre-functionalization (e.g., halogenation or borylation) of the aromatic ring. By directly converting inert C-H bonds to new C-C or C-heteroatom bonds, this approach enhances atom and step economy, minimizing waste and streamlining the synthesis of complex molecules.[1][2]

This guide provides a comprehensive overview and detailed protocols for the strategic metal-catalyzed C-H activation of this challenging, electron-deficient substrate. We will explore two distinct and powerful catalytic systems, rhodium and palladium, to achieve both intramolecular annulation and intermolecular arylation, thereby unlocking novel molecular architectures.

Core Principles and Strategic Considerations

The Challenge of an Electron-Deficient Arene

The primary hurdle in the C-H functionalization of this compound lies in its profound electron deficiency. Both the trifluoromethyl (-CF₃) and fluoro (-F) groups are strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic attack by a metal catalyst. Overcoming this low reactivity is paramount and can be addressed through several advanced strategies:

-

Highly Active Catalysts: Employing robust and reactive catalyst systems, such as those based on Rh(III) or ligand-supported Pd(II), is essential.

-

Ligand-Accelerated Catalysis: Specialized ligands can enhance the electrophilicity and reactivity of the metal center, enabling the cleavage of otherwise unreactive C-H bonds.[3]

-

Synergistic Catalysis: The combination of two different metals, such as Palladium and Silver, can create a more potent catalytic system where one metal facilitates the C-H activation step while the other participates in the cross-coupling cycle.[3][4]

Regioselectivity: The Role of Intrinsic Directing Groups

Achieving selectivity for a specific C-H bond is a cornerstone of this chemistry.[5][6] In our target substrate, two intrinsic functionalities can potentially direct the regiochemical outcome:

-

Fluorine as a Weak Directing Group: The C-H bond ortho to the fluorine atom exhibits enhanced reactivity with certain metal centers.[7] This provides a potential site for selective functionalization.

-

The Ethynyl Group as a Coupling Partner: The alkyne moiety is a powerful handle for annulation reactions. In an intramolecular context, it can intercept a newly formed metal-carbon bond, leading to the formation of polycyclic systems.[8][9]

The interplay between these directing effects and the choice of catalyst will ultimately determine the reaction pathway and final product.